molecular formula C7H12O B1581881 1,2-Epoxycycloheptane CAS No. 286-45-3

1,2-Epoxycycloheptane

Cat. No.: B1581881
CAS No.: 286-45-3
M. Wt: 112.17 g/mol
InChI Key: MLOZFLXCWGERSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Epoxycycloheptane, also known as cycloheptane, 1,2-epoxy-, is a bicyclic organic compound with the molecular formula C₇H₁₂O. It is characterized by a seven-membered ring containing an oxygen atom, forming an epoxide group. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of chemistry .

Mechanism of Action

Target of Action

This compound, also known as 8-Oxabicyclo[5.1.0]octane, is a type of epoxide, which are highly reactive compounds often involved in various chemical reactions .

Mode of Action

Epoxides like 1,2-Epoxycycloheptane are known for their reactivity, which allows them to interact with a variety of biological targets. They can undergo reactions such as ring-opening, leading to various chemical transformations . .

Biochemical Pathways

Epoxides are generally involved in a variety of biochemical processes due to their reactivity

Pharmacokinetics

It is known that the compound has a molecular weight of 11217 , which could influence its bioavailability and pharmacokinetic properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of epoxides like this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Epoxycycloheptane can be synthesized through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can then undergo further reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2-Epoxycycloheptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the epoxide group, which is highly reactive.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols.

Scientific Research Applications

1,2-Epoxycycloheptane has several applications in scientific research:

Comparison with Similar Compounds

1,2-Epoxycycloheptane can be compared with other similar compounds, such as:

    Cycloheptene oxide: Another epoxide with a seven-membered ring, but with different reactivity and applications.

    Cyclohexene oxide: A six-membered ring epoxide with similar reactivity but different physical and chemical properties.

    Cyclooctene oxide: An eight-membered ring epoxide with distinct reactivity and applications.

Biological Activity

1,2-Epoxycycloheptane, a cyclic epoxide with the molecular formula C7_7H12_{12}O, has garnered attention in various fields due to its unique structural properties and biological activities. This compound is characterized by a seven-membered ring structure that introduces significant strain, enhancing its reactivity compared to smaller cyclic epoxides. This article delves into the biological activity of this compound, examining its interactions with biological systems, potential applications in drug development, and associated toxicity.

This compound can be synthesized through various methods, including:

  • Epoxidation of Cycloheptene : Using peracids or other oxidizing agents.
  • Cyclization Reactions : Involving nucleophilic attack on double bonds leading to epoxide formation.

The compound's unique reactivity is attributed to the strain in the seven-membered ring, which facilitates interactions with nucleophilic sites on proteins and nucleic acids, potentially leading to cytotoxic effects or mutagenicity.

This compound exhibits biological activity primarily through its ability to form covalent bonds with nucleophiles in biological macromolecules. This reactivity can lead to several outcomes:

  • Cytotoxicity : The formation of adducts with cellular components can disrupt normal cellular functions.
  • Mutagenicity : Interactions with DNA may result in mutations, contributing to carcinogenic processes.
  • Influence on Metabolic Pathways : The compound has been shown to alter metabolic pathways within cells, which could have implications for drug design and toxicological assessments .

Case Studies

Several studies have explored the biological effects of this compound:

  • Cytotoxicity Assays : Research demonstrated that exposure to varying concentrations of this compound resulted in dose-dependent cytotoxic effects in cultured mammalian cells. The mechanism was linked to oxidative stress and DNA damage.
  • Mutagenicity Testing : In Ames tests, this compound showed positive results for mutagenicity, indicating its potential role as a mutagenic agent when interacting with bacterial strains .
  • Enzymatic Reactions : The compound has been utilized as a substrate in enzymatic studies aimed at understanding the biosynthesis of natural products. For example, its conversion into steroid precursors under enzymatic conditions highlights its relevance in biochemical pathways .

Comparative Activity with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure TypeBiological Activity
1,2-EpoxycyclopentaneCyclic EpoxideLower reactivity; less cytotoxic potential
1,2-EpoxycyclohexaneCyclic EpoxideMore stable; used in industrial applications
1,2-Epoxy-3-methylbutaneOpen-chain EpoxideLinear structure; different synthetic pathways
1,2-EpoxybutaneOpen-chain EpoxideSmaller size; utilized in simpler reactions

The seven-membered ring structure of this compound contributes to its higher reactivity compared to smaller cyclic epoxides .

Safety Profile and Toxicological Considerations

While the reactivity of this compound makes it valuable for synthetic applications and research purposes, it also raises safety concerns:

  • Flammability : The compound is flammable and should be handled with care.
  • Corrosiveness : It can cause irritation upon contact with skin or mucous membranes.
  • Potential Toxicity : Its cytotoxic and mutagenic properties necessitate thorough risk assessments before use in any applications .

Properties

IUPAC Name

8-oxabicyclo[5.1.0]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-4-6-7(8-6)5-3-1/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOZFLXCWGERSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(O2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60951266
Record name 8-Oxabicyclo[5.1.0]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60951266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286-45-3
Record name 8-Oxabicyclo[5.1.0]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=286-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Oxabicyclo(5.1.0)octane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000286453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Oxabicyclo[5.1.0]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60951266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-oxabicyclo[5.1.0]octane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.464
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

According to the first pathway, the starting material for the preparation of chromane fragment d12 was the salicylic aldehyde d3, which was synthesized either by formylation of compound d1 or by reaction of the lithiated compound d2 at −60° C. with DMF. The allylic cycloheptene epoxide which could be obtained by epoxidation of cycloheptadiene was then reacted with aldehyde d4 to give the racemic compound d7 by a regioselective and stereoselective nucleophilic opening of epoxide d8. Protection of the hydroxyl group of d7 using TBSOT followed by treatment with 5 equiv EtMgCl and 10 mol % (R)-(EBTHI)Zr-binol delivered d8 in 44% yield and >98% ee. The Mo-catalyzed metathesis reaction under an ethylene atmosphere, followed by Wacker oxidation ofthe terminal double bond and subsequent catalytic hydrogenation, gave d10 in 83% overall yield. To synthesize d11 from d10, a photochemical Norrish type II cleavage was necessary. The following three-step sequence of ozonolytic cleavage, Mitsunobu reaction using tributylphosphine and phthalide followed by hydrazinolysis to remove the phthalimidyl group gave intermediate d12. The second pathway started with the synthesis of cis configured racemate d16, which was then resolved in the presence of the Zirconium catalyst (S)-(EBTHI)Zr-biphenol. The compound d17 was converted into compound d18 by Mo-catalyzed metathesis reaction. Wacker oxidation of the terminal double bond and subsequent catalytic hydrogenation delivered intermediate d19, which was further converted by a photochemical Norrish type II cleavage and ozonolysis into the aldehyde d21. D-Nebivolol was then obtained by reductive amination of compounds d12 and d21 followed by removal of the silyl ether protection groups.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound d1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
compound d2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Epoxycycloheptane
Reactant of Route 2
Reactant of Route 2
1,2-Epoxycycloheptane
Reactant of Route 3
1,2-Epoxycycloheptane
Reactant of Route 4
1,2-Epoxycycloheptane
Reactant of Route 5
1,2-Epoxycycloheptane
Reactant of Route 6
1,2-Epoxycycloheptane
Customer
Q & A

Q1: What are the common synthetic routes for producing 8-Oxabicyclo[5.1.0]octane?

A1: 8-Oxabicyclo[5.1.0]octane can be synthesized through the epoxidation of cycloheptene. One study utilized meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at room temperature to achieve this transformation []. This method provides a straightforward approach to obtaining the desired bicyclic epoxide.

Q2: Are there any computational studies investigating the thermodynamic properties of 8-Oxabicyclo[5.1.0]octane?

A2: Yes, density functional theory (DFT) calculations have been employed to determine the thermodynamic properties of 8-Oxabicyclo[5.1.0]octane. Specifically, the B3LYP/6-31G(d,p) level of theory was used to calculate its enthalpy of formation (ΔfH°(298)), standard entropy (S°(298)), and heat capacity [Cp°(T)] over a temperature range of 10K to 5000K [, ]. These studies provide valuable insights into the stability and reactivity of this compound.

Q3: How does the structure of 8-Oxabicyclo[5.1.0]octane relate to its potential applications?

A3: The strained bicyclic structure of 8-Oxabicyclo[5.1.0]octane, particularly the epoxide ring, makes it a reactive species susceptible to ring-opening reactions. This reactivity makes it a valuable building block in organic synthesis. For instance, it can be employed as a precursor for synthesizing more complex molecules, such as pharmaceuticals and polymers [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.